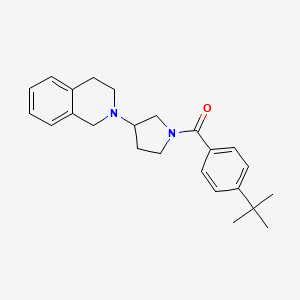

![molecular formula C8H9ClF3NO2S B2807754 2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid hydrochloride CAS No. 2060060-40-2](/img/structure/B2807754.png)

2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

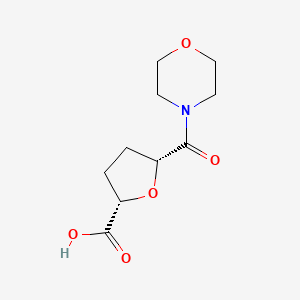

“2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid hydrochloride” is a chemical compound with the molecular formula C8H9ClF3NO2S. It has a molecular weight of 275.67 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring attached to an acetic acid group and a trifluoropropyl group .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The condensation of 2-amino-1,3-thiazolium perchlorates with trifluoroacetylacetone in acetic acid leads to the formation of thiazolo[3,2-a]pyrimidinium salts. This process, which involves the trifluoromethyl group, illustrates the compound's versatility in organic synthesis (Shulga, Simurova, & Shulga, 2021).

- Research on 3,3,3-trifluoropropanoic acid, a compound closely related to the one of interest, provides insights into efficient synthesis methods from 1-chloro-3,3,3-trifluoropropene, demonstrating the broader utility of trifluoropropyl-related compounds in chemical synthesis (Komata et al., 2008).

Potential Antimicrobial Applications

- A study on rhodanine-3-acetic acid derivatives, which share a structural motif with the target compound, showed potential antimicrobial activity against mycobacteria, including Mycobacterium tuberculosis, highlighting the therapeutic promise of similar structures (Krátký, Vinšová, & Stolaříková, 2017).

Structural and Magnetic Properties

- Hydrochloride crystals based on 2-(imidazo[1,2–a]pyridin-2-yl)-2-oxoacetic acid, a compound structurally related to the target molecule, revealed insights into the relationship between magnetic properties and crystal-stacking structures. This underscores the importance of such compounds in materials science (Yong, Zhang, & She, 2013).

Photo-degradation Studies

- The photo-degradation behavior of a pharmaceutical compound containing a thiazole ring and acetic acid moiety was examined, revealing the formation of a unique photo-degradation product. This study highlights the environmental and stability considerations of thiazole-containing compounds under light exposure (Wu, Hong, & Vogt, 2007).

Safety and Hazards

Propiedades

IUPAC Name |

2-[2-(3,3,3-trifluoropropyl)-1,3-thiazol-4-yl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S.ClH/c9-8(10,11)2-1-6-12-5(4-15-6)3-7(13)14;/h4H,1-3H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCJEHGTGBZDTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CCC(F)(F)F)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-4-[(3,4-dimethoxyphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2807679.png)

![7-(4-methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2807684.png)

![N-(4-(2-((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2807685.png)

![Spiro[cyclopropane-1,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one](/img/structure/B2807688.png)

![N-(4-cyclohexylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2807691.png)

![2-(4-ethoxyphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2807694.png)